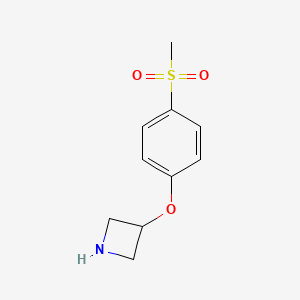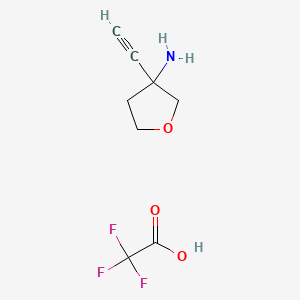
3-Ethynyloxolan-3-amine,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyloxolan-3-amine, trifluoroacetic acid is a chemical compound with the molecular formula C6H9NO.C2HF3O2. It is known for its unique properties and applications in various fields of scientific research, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyloxolan-3-amine, trifluoroacetic acid typically involves the reaction of 3-ethynyloxolan-3-amine with trifluoroacetic acid. The reaction conditions often include the use of conventional glassware without the need for rigorous exclusion of moisture or oxygen . The process is practical and catalyst-free, making it accessible for various applications.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthesis methods mentioned above can be scaled up for industrial purposes. The use of trifluoroacetic acid as a stable and inexpensive fluorine source is particularly advantageous for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethynyloxolan-3-amine, trifluoroacetic acid undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include trifluoroacetic acid, aldehydes, and other fluorinating agents. The reactions often proceed under mild conditions, making them suitable for a wide range of applications .
Major Products Formed: The major products formed from these reactions include functionalized tertiary β-fluoroalkylamine cores, which are valuable in medicinal chemistry and other fields .
Applications De Recherche Scientifique
3-Ethynyloxolan-3-amine, trifluoroacetic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Ethynyloxolan-3-amine, trifluoroacetic acid involves its interaction with molecular targets and pathways in biological systems. The incorporation of fluorine into potential medicines can modify conformation, basicity, intrinsic potency, membrane permeability, and pharmacokinetic properties . These modifications make the compound particularly valuable in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 3-Ethynyltetrahydrofuran-3-amine
- Trifluoroacetate
Uniqueness: 3-Ethynyloxolan-3-amine, trifluoroacetic acid is unique due to its combination of an ethynyl group and a trifluoroacetate group. This combination imparts distinct physicochemical properties that are not commonly found in other similar compounds .
Propriétés
Formule moléculaire |
C8H10F3NO3 |
|---|---|
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
3-ethynyloxolan-3-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9NO.C2HF3O2/c1-2-6(7)3-4-8-5-6;3-2(4,5)1(6)7/h1H,3-5,7H2;(H,6,7) |
Clé InChI |
XRPHWBPLBHLULV-UHFFFAOYSA-N |
SMILES canonique |
C#CC1(CCOC1)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




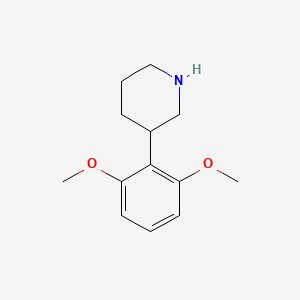

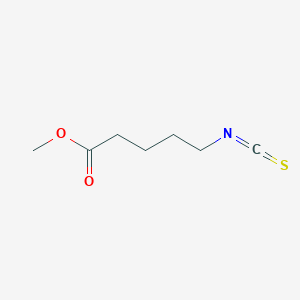
![2-Methyl-2-{4-[2-methyl-3-(piperidin-1-yl)propyl]phenyl}propanoicacidhydrochloride](/img/structure/B13523531.png)



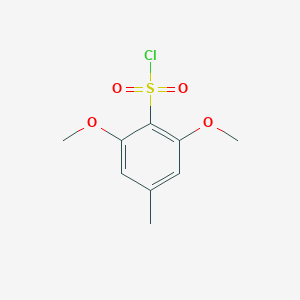
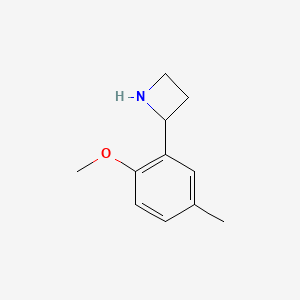
![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13523566.png)

